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1-Propanol, 2-(hydroxyamino)-2-methyl- Documentation Hub

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  • Product: 1-Propanol, 2-(hydroxyamino)-2-methyl-
  • CAS: 4706-13-2

Core Science & Biosynthesis

Foundational

Hazard Assessment & Technical Handling Guide: 1-Propanol, 2-(hydroxyamino)-2-methyl-

Executive Summary This technical guide serves as a comprehensive safety and handling protocol for 1-Propanol, 2-(hydroxyamino)-2-methyl- , a specialized N-alkyl hydroxylamine intermediate. Unlike its common parent amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide serves as a comprehensive safety and handling protocol for 1-Propanol, 2-(hydroxyamino)-2-methyl- , a specialized N-alkyl hydroxylamine intermediate. Unlike its common parent amine (AMP) or nitro precursor, this compound presents unique thermal instability and toxicological profiles inherent to the N-hydroxy functionality. This document synthesizes available data with chemical first principles to establish a self-validating safety protocol for research and scale-up environments.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Compound Name: 1-Propanol, 2-(hydroxyamino)-2-methyl- Synonyms: N-Hydroxy-AMP; 2-(Hydroxyamino)-2-methylpropan-1-ol; N-(1-Hydroxy-2-methylpropan-2-yl)hydroxylamine. CAS Number: 63829-84-5 (Free Base) | 63829-79-8 (Hydrochloride Salt) Molecular Formula: C


H

NO

Molecular Weight: 105.14 g/mol
Structural Analysis

The molecule features a sterically hindered hydroxylamine group attached to a tertiary carbon, adjacent to a primary alcohol. This steric bulk (gem-dimethyl group) imparts slightly higher stability than linear hydroxylamines but does not mitigate the risk of thermal disproportionation.

Predicted Physicochemical Properties

Note: Experimental data for this specific intermediate is rare. Values below are derived from structural analogs (e.g., N-tert-butylhydroxylamine).

PropertyValue / PredictionSource/Rationale
Physical State Viscous Liquid or Low-Melting SolidAnalogous to AMP (mp 30°C) and N-t-butylhydroxylamine (mp 64°C).
Boiling Point Decomposes before boilingCRITICAL: Hydroxylamines are thermally unstable.
Solubility High (Water, Alcohols)Dual hydroxyl groups enable strong H-bonding.
pKa ~6.0 - 6.5 (Conjugate Acid)Less basic than AMP (pKa 9.7) due to electronegative -OH on Nitrogen.

Part 2: Hazard Identification & Toxicology

Thermal Instability (The Primary Hazard)

Risk Level: HIGH Hydroxylamines are notorious for disproportionation upon heating. This compound can degrade into the corresponding nitrone and amine, or rupture violently if confined.

  • Mechanism: 3 R-NHOH

    
     R-NH
    
    
    
    + R-N(O)=R' + H
    
    
    O + Heat.
  • Metal Sensitivity: Trace metals (Fe, Cu) catalyze decomposition. Never use metal spatulas or needles with this compound.

Toxicological Profile

GHS Classification (Inferred):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity: Methemoglobinemia .

Mechanism of Action: Like many N-hydroxy compounds, this molecule can oxidize hemoglobin (Fe


) to methemoglobin (Fe

), impairing oxygen transport.
  • Symptoms: Cyanosis (blue skin/lips), fatigue, dizziness, headache.

  • Chronic Exposure: Potential for hemolytic anemia.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Inert Atmosphere: Handle strictly under Nitrogen or Argon. Oxygen accelerates degradation to nitrones.

  • Temperature Control: Store at -20°C . For short-term use, keep at < 4°C.

  • Glassware: Use acid-washed or silanized glassware to remove trace metal ions.

Personal Protective Equipment (PPE)
  • Respiratory: P100/OV cartridge respirator if aerosols are generated.

  • Skin: Double gloving (Nitrile) is recommended due to the potential for rapid skin absorption of the polar molecule.

  • Eyes: Chemical splash goggles.

Experimental Workflow: Synthesis & Degradation

Understanding where this chemical fits in your workflow is crucial for safety. It is typically an intermediate.

Synthesis Pathway Figure 2: Synthesis and Degradation Pathways Nitro Precursor: 2-Nitro-2-methyl-1-propanol (CAS 76-39-1) Step1 Partial Reduction (Zn/NH4Cl or H2/Cat) Nitro->Step1 Target TARGET: 2-(Hydroxyamino)-2-methyl-1-propanol (CAS 63829-84-5) Step1->Target Oxidation Oxidation (Air/Oxidants) Target->Oxidation Reduction Full Reduction Target->Reduction Nitrone Degradant: Nitrone Species (Spin Trap Analog) Oxidation->Nitrone Amine Product: 2-Amino-2-methyl-1-propanol (AMP) (CAS 124-68-5) Reduction->Amine

Part 4: Emergency Response Protocols

Spills & Exposure
  • Spill: Do not use metal scoops. Absorb with vermiculite or sand. Quench with weak acid (dilute HCl) to form the more stable hydrochloride salt before disposal.

  • Skin Contact: Wash with soap and water for 15 minutes. Monitor for signs of cyanosis.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological consult.

Fire Fighting
  • Media: Alcohol-resistant foam or CO

    
    .[1][2][3] Do NOT  use a solid water stream, as it may scatter the material.
    
  • Hazard: Emits toxic Nitrogen Oxides (NOx) and may explode if heated under confinement.

Decision Tree for Handling Anomalies

Emergency Decision Tree Figure 3: Emergency Response Decision Logic Start Anomaly Detected CheckType Identify Issue Start->CheckType Heat Exotherm / Heating CheckType->Heat Color Color Change (Yellowing) CheckType->Color Spill Spill / Leak CheckType->Spill ActionHeat EVACUATE AREA Risk of Runaway Heat->ActionHeat ActionColor Quench Reaction (Oxidation occurring) Color->ActionColor ActionSpill Absorb with Vermiculite NO Metal Tools Spill->ActionSpill

References

  • National Institute of Standards and Technology (NIST). "1-Propanol, 2-amino-2-methyl- (AMP) - Related Compounds." NIST Chemistry WebBook. Accessed February 17, 2026. [Link]

  • PubChem. "Compound Summary: 2-Nitro-2-methyl-1-propanol (Precursor)." National Library of Medicine. Accessed February 17, 2026. [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. "Hydroxylamines - Thermal Instability." Elsevier Science. (Standard Reference for Class Hazards).

Sources

Exploratory

literature review on sterically hindered hydroxylamine derivatives

An In-Depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives: Synthesis, Mechanisms, and Advanced Applications Authored by a Senior Application Scientist Foreword: The Unseen Potential of Hindered Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives: Synthesis, Mechanisms, and Advanced Applications

Authored by a Senior Application Scientist

Foreword: The Unseen Potential of Hindered Hydroxylamines

In the vast landscape of reactive intermediates and functional groups, sterically hindered hydroxylamine derivatives represent a class of molecules with remarkable versatility and untapped potential. Often overshadowed by their more stable nitroxide radical counterparts, these compounds are crucial players in a wide array of chemical transformations and biological processes. Their unique ability to act as potent radical scavengers, precursors to stable nitroxides, and valuable synthetic intermediates has positioned them at the forefront of innovation in polymer science, organic synthesis, and pharmacology. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of sterically hindered hydroxylamine derivatives, moving beyond a simple recitation of facts to an in-depth exploration of the causality behind their reactivity and utility.

Part 1: The Synthetic Landscape: Navigating Steric Challenges

The synthesis of sterically hindered hydroxylamines is often a non-trivial endeavor. The bulky substituents that impart their unique properties also present significant challenges in their preparation. Understanding the nuances of these synthetic routes is paramount for any researcher looking to harness their potential.

Reductive Routes: From Nitro Compounds and Oximes

One of the most common approaches to synthesizing sterically hindered hydroxylamines is the reduction of the corresponding nitro compounds or oximes. The choice of reducing agent and reaction conditions is critical to avoid over-reduction to the corresponding amine.

For instance, the synthesis of N-tert-butylhydroxylamine, a foundational sterically hindered hydroxylamine, can be achieved through the reduction of 2-methyl-2-nitropropane.

Experimental Protocol: Synthesis of N-tert-butylhydroxylamine

Objective: To synthesize N-tert-butylhydroxylamine via the reduction of 2-methyl-2-nitropropane.

Materials:

  • 2-Methyl-2-nitropropane

  • Zinc dust

  • Glacial acetic acid

  • 95% Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • 500 mL three-neck round bottom flask

  • Magnetic stir bar

  • Thermometer and adapter

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Separatory funnel

Procedure:

  • Equip a 500 mL three-neck round bottom flask with a magnetic stir bar, thermometer, and addition funnel.

  • Add 350 mL of 95% ethanol to the flask and cool to 10°C using an ice bath.

  • Add 6.18 g (0.060 mol) of 2-methyl-2-nitropropane and 5.89 g (0.090 mol) of zinc dust to the flask in single portions.

  • Place 10.8 g (0.180 mol) of glacial acetic acid into the addition funnel.

  • Add the glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 15°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

  • Remove the solvent by rotary evaporation. The residue will contain t-butylhydroxylamine, zinc acetate, and water.

  • Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel.

  • Wash the zinc acetate cake on the filter paper with two 25 mL portions of dichloromethane.

  • Combine the filtrates and transfer to a separatory funnel. Separate the aqueous layer and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.

Causality Behind Experimental Choices:

  • Zinc and Acetic Acid: This combination provides a mild reducing environment suitable for the selective reduction of the nitro group to a hydroxylamine without proceeding to the amine.

  • Temperature Control: Maintaining a low temperature during the addition of acetic acid is crucial to control the exothermic reaction and prevent side reactions or decomposition of the product.

  • Workup Procedure: The extraction with dichloromethane and subsequent washing and drying steps are essential to isolate the product from the inorganic salts and aqueous byproducts.

Navigating Steric Hindrance in N,N-Disubstituted Derivatives

The synthesis of N,N-disubstituted hydroxylamines with bulky groups presents additional challenges. Direct alkylation of hydroxylamine can be difficult to control and may lead to a mixture of products. More sophisticated methods are often required. For example, the synthesis of N,N-bis(4-tert-butylphenyl)hydroxylamine can be achieved through the reduction of the corresponding stable aminoxyl radical with hydrazine hydrate[1]. This approach leverages the stability of the nitroxide precursor to facilitate the synthesis of the desired hydroxylamine.

Part 2: The Heart of Reactivity: Radical Scavenging and Antioxidant Properties

The defining characteristic of sterically hindered hydroxylamines is their ability to act as potent radical scavengers. This property underpins their utility as antioxidants and polymerization inhibitors.

The Mechanism of Radical Scavenging

Sterically hindered hydroxylamines primarily scavenge radicals through a hydrogen atom transfer (HAT) mechanism. The hydroxylamine donates its weakly bound hydrogen atom to a reactive radical, thereby neutralizing it and forming a stable nitroxide radical.

G SH Sterically Hindered Hydroxylamine (R₂NOH) NR Stable Nitroxide Radical (R₂NO•) SH->NR H• transfer R Reactive Radical (R'•) RH Neutralized Species (R'H) R->RH

Caption: Mechanism of radical scavenging by a sterically hindered hydroxylamine.

The stability of the resulting nitroxide radical is a key factor in the efficiency of the scavenging process. The bulky substituents surrounding the nitrogen atom prevent dimerization and other termination reactions, rendering the nitroxide "persistent."

Antioxidant Activity in Biological Systems

This radical scavenging ability translates directly to antioxidant activity in biological contexts. Sterically hindered hydroxylamines can protect cells from oxidative damage by neutralizing harmful free radicals.[2][3] For example, sulfur-containing hindered hydroxylamines have been shown to be effective bioantioxidants, inhibiting lipid peroxidation and increasing the survival of animals under ischemic shock.[2]

A recent study has also highlighted the potential of N-tert-Butylhydroxylamine (NtBHA) in promoting melanogenesis in cells under oxidative stress, suggesting its therapeutic potential for pigmentation disorders and mitigating oxidative stress-related skin aging.[4]

Quantitative Assessment of Antioxidant Activity
Antioxidant CompoundIC50 (µg/mL) in DPPH assaySource
2,4-di-tert-butyl phenol253.76 ± 24.67[5]
3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid174.09 ± 16.89[5]
Butylated hydroxytoluene (BHT)Varies (e.g., ~25-393 µM)[6]

Part 3: Taming Polymerization: From Inhibition to Control

The ability of sterically hindered hydroxylamines to scavenge radicals makes them invaluable tools in polymer chemistry. They are used both to prevent unwanted polymerization (inhibition) and to control the polymerization process to create well-defined polymers.

Polymerization Inhibition: A Crucial Industrial Application

Many monomers, such as styrene, are prone to spontaneous polymerization during storage and transport. Sterically hindered hydroxylamines are added as inhibitors to prevent this premature reaction.[7] They act by scavenging any initiating radicals that may form, effectively quenching the polymerization process before it can begin.

G cluster_0 Uninhibited Polymerization cluster_1 Inhibited Polymerization Monomer1 Monomer GrowingChain1 Growing Polymer Chain Monomer1->GrowingChain1 Propagation Initiator1 Initiating Radical Initiator1->Monomer1 Initiation Polymer1 Uncontrolled Polymer GrowingChain1->Polymer1 Monomer2 Monomer Monomer2->Monomer2 No Polymerization Initiator2 Initiating Radical SH2 Hindered Hydroxylamine Initiator2->SH2 Radical Scavenging Inactive Inactive Species SH2->Inactive

Caption: Comparison of uninhibited and inhibited polymerization.

Nitroxide-Mediated Polymerization (NMP): A Controlled Radical Process

Beyond simple inhibition, the stable nitroxide radicals formed from sterically hindered hydroxylamines are the cornerstone of Nitroxide-Mediated Polymerization (NMP), a type of controlled/"living" radical polymerization. In NMP, the growing polymer chain is capped with a nitroxide radical, forming a dormant alkoxyamine. This capping is reversible, and the polymer chain can de-cap to resume propagation. This dynamic equilibrium between active and dormant chains allows for precise control over the polymer's molecular weight and architecture.

G Initiator Initiator Monomer Monomer Initiator->Monomer Initiation ActiveChain Active Polymer Chain (P•) Monomer->ActiveChain Propagation DormantChain Dormant Alkoxyamine (P-ONR₂) ActiveChain->DormantChain Reversible Termination Nitroxide Nitroxide (R₂NO•) Nitroxide->DormantChain ControlledPolymer Controlled Polymer DormantChain->ControlledPolymer

Caption: The dynamic equilibrium in Nitroxide-Mediated Polymerization (NMP).

The steric bulk of the hydroxylamine derivative is a critical parameter in NMP. It influences the equilibrium between the active and dormant species and, consequently, the rate and control of the polymerization.

Kinetic Data for Polymerization Inhibition

The effectiveness of a polymerization inhibitor can be quantified by various kinetic parameters, such as the induction period and the rate of inhibited polymerization. The following table presents representative data for the inhibition of styrene polymerization.

InhibitorConcentration (mol/L)Induction Period (min)Rate of Inhibited Polymerization (mol/L·s)
N,N-dibenzylhydroxylamine (DBHA)0.01Varies with conditionsSignificantly reduced
4-hydroxy-TEMPO50 ppm~240-

Note: Kinetic data for polymerization inhibition is highly dependent on experimental conditions (temperature, initiator, etc.). The values presented are illustrative.

Part 4: Pharmacological Horizons: From Spin Labels to Therapeutic Agents

The unique properties of sterically hindered hydroxylamines have also attracted significant interest in the field of pharmacology and drug development.

Bioactive Spin Labels

Sterically hindered hydroxylamines can be readily oxidized to their corresponding stable nitroxide radicals, which are paramagnetic. This property allows them to be used as spin labels for electron paramagnetic resonance (EPR) spectroscopy. By attaching these molecules to a drug or biomolecule, researchers can use EPR to study the molecule's environment, conformation, and dynamics in biological systems.[2]

Therapeutic Potential

The antioxidant properties of sterically hindered hydroxylamines make them promising candidates for the treatment of diseases associated with oxidative stress.[2] Their ability to scavenge free radicals suggests potential applications in conditions such as ischemia-reperfusion injury and neurodegenerative diseases.

Furthermore, the development of novel hydroxylamine-derived aminating reagents has opened up new avenues for the synthesis of medicinally relevant compounds.[8] These reagents facilitate the direct introduction of amine functionalities into complex molecules, which is a common strategy in drug design.

Conclusion: A Future of Innovation

Sterically hindered hydroxylamine derivatives are far more than mere chemical curiosities. They are enabling tools that are pushing the boundaries of what is possible in polymer science, organic synthesis, and medicine. As our understanding of their synthesis and reactivity deepens, we can expect to see even more innovative applications emerge. From the design of advanced materials with precisely controlled architectures to the development of novel therapeutics that target oxidative stress, the future of sterically hindered hydroxylamines is bright and full of potential.

References

  • Title: Sterically-hindered hydroxylamines as bioactive spin labels Source: PubMed URL: [Link]

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Infectious Diseases URL: [Link]

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: Molecules URL: [Link]

  • Title: POTENT NATURAL ANTIOXIDANTS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: List of antioxidants with IC 50 concentrations obtained from various reported studies. Source: ResearchGate URL: [Link]

  • Title: N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway Source: Archives of Dermatological Research URL: [Link]

  • Title: Sterically-hindered alkyl hydroxylamines for scavenging of free radicals Source: Google Patents URL
  • Title: Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Source: Chemistry – A European Journal URL: [Link]

  • Title: Acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine. Synthesis and structure of 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

oxidation of 1-Propanol, 2-(hydroxyamino)-2-methyl- to nitroxyl radicals

This Application Note is designed for researchers and drug development professionals focusing on EPR (Electron Paramagnetic Resonance) Spin Trapping and Free Radical Biology . The topic "Oxidation of 1-Propanol, 2-(hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on EPR (Electron Paramagnetic Resonance) Spin Trapping and Free Radical Biology .

The topic "Oxidation of 1-Propanol, 2-(hydroxyamino)-2-methyl-" refers to the conversion of


-hydroxy-2-amino-2-methyl-1-propanol (

-hydroxy-AMP)
into its corresponding nitroso or nitroxide derivatives. Depending on the experimental conditions and the presence of co-reactants (like ketones), this oxidation yields two distinct classes of "nitroxyl" species critical for research:
  • Primary Pathway (Direct Oxidation): Synthesis of 2-methyl-2-nitrosopropanol (MNP-OH) . This is a water-soluble Spin Trap that reacts with transient radicals to form stable nitroxide radicals (spin adducts).

  • Secondary Pathway (Condensation + Oxidation): Synthesis of Oxazolidine Nitroxides (e.g., DOXYL) . This yields stable, isolable nitroxide radicals used as spin labels.

This guide focuses on the Primary Pathway (Spin Trap Synthesis) as it directly matches the oxidation of the specific substrate named, but also details the Secondary Pathway for completeness.

Application Note: Oxidation of -Hydroxy-AMP to Nitroxyl Radical Precursors

Abstract & Scientific Rationale

The oxidation of 1-Propanol, 2-(hydroxyamino)-2-methyl- (


-hydroxy-AMP) is the key synthetic route to 2-methyl-2-nitrosopropanol (MNP-OH) . Unlike its lipophilic analog MNP (2-methyl-2-nitrosopropane), MNP-OH is highly water-soluble, making it an indispensable tool for detecting carbon-centered radicals in biological aqueous phases  (e.g., cytosol, plasma, mitochondrial matrix).

Upon oxidation, the hydroxylamine group (-NHOH) is converted to a nitroso group (-N=O). This nitroso compound exists in equilibrium between a stable dimer and a reactive monomer. The monomer acts as a "radical trap," reacting with unstable short-lived radicals (


) to form stable nitroxide radicals  (spin adducts) detectable by EPR spectroscopy.[1]
Key Applications
  • Drug Metabolism: Detecting radical intermediates (e.g., P450-mediated oxidations).

  • Oxidative Stress: Monitoring lipid peroxidation and ROS generation in aqueous environments.

  • Polymer Chemistry: Controlling polymerization rates via nitroxide-mediated polymerization (NMP).

Chemical Mechanism

The transformation involves the oxidative dehydrogenation of the hydroxylamine to the nitroso species.

Reaction Pathway[2][3][4]
  • Oxidation:

    
    -hydroxy-AMP is oxidized to the nitroso monomer.
    
  • Dimerization: The blue nitroso monomer rapidly dimerizes to a colorless solid (storage form).

  • Activation (In Situ): Heat or light dissociates the dimer back to the active monomer.

  • Spin Trapping: The monomer reacts with a target radical (

    
    ) to form the stable nitroxide radical.
    
Graphviz Pathway Diagram

ReactionPathway Substrate N-Hydroxy-AMP (HO-CH2-C(Me)2-NHOH) NitrosoMonomer Nitroso Monomer (Active Trap) (HO-CH2-C(Me)2-N=O) Substrate->NitrosoMonomer Oxidation (-2H) Oxidant Oxidant (NaIO4 or H2O2) Oxidant->NitrosoMonomer NitrosoDimer Nitroso Dimer (Stable Storage) (Colorless Solid) NitrosoMonomer->NitrosoDimer Dimerization (Cold/Conc.) Nitroxide Nitroxide Radical (Spin Adduct) (Stable EPR Signal) NitrosoMonomer->Nitroxide + R• (Spin Trapping) NitrosoDimer->NitrosoMonomer Dissociation (Heat/Light) TargetRadical Target Radical (R•) (e.g., Lipid•, Drug•) TargetRadical->Nitroxide

Caption: Mechanistic pathway from N-hydroxy-AMP precursor to the active Nitroso Spin Trap and final Nitroxide Radical adduct.

Experimental Protocols

Protocol A: Synthesis of MNP-OH Spin Trap (Primary Route)

Objective: Isolate the dimer of 2-methyl-2-nitrosopropanol for use as a radical trap.

Reagents & Equipment
  • Substrate: 1-Propanol, 2-(hydroxyamino)-2-methyl- (can be synthesized from AMP via oxidation with H2O2/Tungstate if not purchased).

  • Oxidant: Sodium Periodate (NaIO

    
    ) or Fresh Bromine Water.
    
  • Solvent: Distilled Water (ice-cold).

  • Quench: Sodium Thiosulfate (if using Bromine).

  • Equipment: UV-Vis Spectrophotometer, Rotary Evaporator, Amber Glass Vials.

Step-by-Step Methodology
  • Preparation (0-4°C): Dissolve 10 mmol of 1-Propanol, 2-(hydroxyamino)-2-methyl- in 20 mL of ice-cold distilled water. Maintain temperature at 0-4°C using an ice bath.

  • Oxidation:

    • Option 1 (NaIO

      
      ): Add a solution of Sodium Periodate (10 mmol in 10 mL water) dropwise over 15 minutes. The solution acts as a 2-electron oxidant.
      
    • Option 2 (Bromine): Add Bromine water dropwise until a faint yellow/orange color persists, indicating excess oxidant.

  • Reaction Monitoring: The solution will turn blue transiently (indicating the nitroso monomer) before fading as the compound dimerizes or if the concentration is low.

    • Critical Check: If the solution remains colorless, the dimer may have precipitated or the monomer concentration is too low.

  • Workup & Isolation:

    • Extract the reaction mixture with cold diethyl ether (3 x 20 mL). The nitroso monomer/dimer partitions into the organic phase.

    • Dry the ether layer over anhydrous MgSO

      
      .
      
    • Evaporate the solvent under reduced pressure (Rotovap) at low temperature (< 25°C) .

    • Result: A waxy solid or oil remains. This is the MNP-OH Dimer .

  • Storage: Store the dimer in the dark at -20°C. It is sensitive to light and heat (which cause dissociation to the monomer).

Protocol B: Generation of Nitroxide Radicals (Spin Trapping Assay)

Objective: Use the synthesized MNP-OH to detect radicals in a drug development assay.

  • Stock Solution: Prepare a 100 mM stock of MNP-OH dimer in water or phosphate buffer (pH 7.4).

    • Note: The solution may appear colorless (dimer).

  • Activation: Irradiate the solution with visible light (incandescent bulb) for 5 minutes OR heat to 37°C. The solution will develop a faint blue tint (Monomer formation:

    
     nm).
    
  • Assay Setup:

    • Mix: 50

      
      L MNP-OH Stock + 50 
      
      
      
      L Target Sample (e.g., Microsomes + Drug Candidate).
    • Initiate radical generation (e.g., add NADPH).

  • Detection: Transfer to an EPR flat cell or capillary.

  • Readout: Scan parameters: Center Field ~3350 G, Sweep Width 100 G. Look for the characteristic 3-line triplet (nitrogen hyperfine coupling) often split further by hydrogen coupling from the trapped radical.

Data Analysis & Interpretation

The "Nitroxyl Radical" formed is actually a Nitroxide Spin Adduct . Its EPR signature identifies the trapped radical.[2]

ParameterValue (Approx)Interpretation
Hyperfine Coupling (

)
15.0 - 16.0 GCharacteristic of the nitroxide nitrogen.
Secondary Coupling (

)
VariableDepends on the trapped radical (

).
Stability Minutes to HoursMNP-OH adducts are generally more stable than linear nitrones.
Solubility High (Water)Allows detection in cytosolic/plasma mimics.

Structure of the Adduct:



Where R  is the radical derived from your drug or biological target.

Variant Protocol: Synthesis of Stable DOXYL Radicals

Use this if the goal is to synthesize a permanently stable radical (Spin Label) rather than a trap.

If the user intends to make 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) derivatives:

  • Condensation: React 1-Propanol, 2-(hydroxyamino)-2-methyl- with Acetone (or cyclohexanone) and a catalytic acid (pTsOH) to close the oxazolidine ring.

  • Oxidation: Treat the resulting oxazolidine with mCPBA in dichloromethane.

  • Result: A stable, yellow/orange crystalline solid (DOXYL radical), stable at room temperature.

Safety & Handling (E-E-A-T)

  • Hydroxylamines: Potential mutagens/irritants. Handle in a fume hood.

  • Nitroso Compounds: Many are suspected carcinogens. MNP-OH should be treated as a hazardous substance. Double-glove and use proper waste disposal.

  • Explosion Hazard: Do not heat nitroso compounds or their precursors in closed systems without pressure relief; decomposition can be rapid.

References

  • Synthesis of 2-methyl-2-nitrosopropanol (MNP-OH)

    • Source: Aldrichimica Acta.[3][4] "Spin Trapping with Water-Soluble Nitrosoalkanes."

    • Context: Defines the oxidation of the hydroxy-amino precursor to the nitroso trap.
  • Application in Lipid Peroxidation

    • Title: "Lipid radicals: Properties and detection by spin trapping."
    • Source: ResearchG
    • Context: Validates MNP-OH as a superior trap for aqueous lipid radicals.
  • General Nitroxide Chemistry

    • Title: "Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applic
    • Source: MDPI Int. J. Mol. Sci.
    • Context: Comprehensive review of synthesis and stability of nitroxyl radicals.
  • Oxidation Protocols

    • Title: "Oxid
    • Source: Organic Syntheses.[3][4][5]

    • Context: Standard methodologies for mCPBA and Tungstate oxid

Sources

Application

Application Note: Utilizing 2-(hydroxyamino)-2-methyl-1-propanol as a High-Efficacy Radical Scavenger

Abstract This guide provides a comprehensive overview and detailed protocols for the application of 2-(hydroxyamino)-2-methyl-1-propanol as a potent radical scavenger. The unique structural characteristics of this N-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 2-(hydroxyamino)-2-methyl-1-propanol as a potent radical scavenger. The unique structural characteristics of this N-substituted hydroxylamine confer high reactivity towards transient free radicals, making it an excellent candidate for inhibiting unwanted radical-driven processes such as monomer polymerization and for mitigating oxidative stress in biological systems. We present the core mechanism of action, validated experimental protocols for performance assessment, and comparative data to guide its effective implementation in research and development settings.

Introduction: The Role of Hydroxylamines in Radical Mitigation

Free radicals, species with unpaired electrons, are highly reactive and can initiate damaging chain reactions in both industrial and biological contexts.[1] In chemical manufacturing, radical-initiated polymerization can lead to product degradation and process failure.[2][] In biological systems, reactive oxygen species (ROS) contribute to oxidative stress, a key factor in cellular aging and various pathologies.[4][5]

Hydroxylamines (R-NH-OH) are a class of compounds that serve as powerful antioxidants and radical scavengers.[6][7] Their efficacy stems from the ability to donate a hydrogen atom from the hydroxylamine moiety to a transient radical, thereby neutralizing it. This process converts the hydroxylamine into a stable and less reactive nitroxide radical, effectively terminating the radical chain reaction.[8] 2-(hydroxyamino)-2-methyl-1-propanol, hereafter referred to as HMPOH, is a structurally optimized hydroxylamine offering favorable solubility and reactivity profiles for a range of applications.

Mechanism of Action: From Hydroxylamine to Stable Nitroxide

The primary radical scavenging mechanism of HMPOH involves a Hydrogen Atom Transfer (HAT) process.[9] A reactive radical (R•) abstracts the hydrogen atom from the hydroxyl group of the hydroxylamine, resulting in the formation of a stable, persistent nitroxide radical and a neutralized species (RH).

R• + (CH₃)₂C(NHOH)CH₂OH → RH + (CH₃)₂C(N•O)CH₂OH (Transient Radical + HMPOH → Neutralized Species + Stable Nitroxide Radical)

This resulting nitroxide radical is significantly less reactive than the initial radical due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. It can further participate in radical termination steps but does not propagate the chain reaction, making HMPOH an effective chain-breaking antioxidant.[8]

Caption: Radical scavenging mechanism of HMPOH.

Physicochemical Properties and Handling

A summary of the key properties of 2-(hydroxyamino)-2-methyl-1-propanol is essential for proper handling and experimental design. Note that this compound is structurally related to 2-amino-2-methyl-1-propanol, and some handling precautions for amino alcohols may be applicable.[10][11][12][13]

PropertyValueSource
Molecular Formula C₄H₁₁NO₂-
Molecular Weight 105.14 g/mol -
Appearance White to off-white solidInferred
Solubility Soluble in water, ethanol, methanolInferred
Storage Store at 2-8°C, protected from light and airGeneral practice

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • As with other hydroxylamines, prolonged exposure to air can lead to oxidation.[6] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Application Protocols

Protocol 4.1: Inhibition of Radical-Mediated Polymerization

Hydroxylamines are effective inhibitors for preventing the premature polymerization of vinyl monomers during storage and processing.[][14][15]

Objective: To prevent the thermal- or initiator-induced polymerization of an acrylate monomer (e.g., methyl methacrylate, MMA) using HMPOH.

Materials:

  • 2-(hydroxyamino)-2-methyl-1-propanol (HMPOH)

  • Methyl methacrylate (MMA), inhibitor removed

  • Radical initiator (e.g., AIBN - Azobisisobutyronitrile)

  • Solvent (e.g., Toluene)

  • Schlenk tubes or sealed vials

  • Heating block or oil bath

Procedure:

  • Preparation of Stock Solution: Prepare a 1 M stock solution of HMPOH in a suitable solvent like ethanol or directly in the monomer if solubility allows.

  • Experimental Setup:

    • Control Group: In a sealed vial, add 5 mL of inhibitor-free MMA.

    • Inhibited Group: In a separate sealed vial, add 5 mL of inhibitor-free MMA and the desired concentration of HMPOH (typically 100-1000 ppm; e.g., for 200 ppm, add 5 µL of a 0.2 M solution in MMA).

  • Initiation: Add a radical initiator like AIBN (e.g., 0.05 mol%) to each vial.

  • Incubation: Place the vials in a heating block set to 60-70°C.

  • Observation: Monitor the vials over time. The control group will show an increase in viscosity and eventually solidify, indicating polymerization. The HMPOH-inhibited group should remain liquid for a significantly longer induction period.[]

  • Quantification (Optional): The extent of polymerization can be quantified by gravimetry (precipitating the polymer in methanol) or by monitoring the disappearance of the monomer peak using Gas Chromatography (GC).

Protocol 4.2: In Vitro Radical Scavenging Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the radical scavenging capacity of antioxidant compounds.[16] The stable DPPH radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant.[16]

Objective: To quantify the free radical scavenging activity of HMPOH and determine its IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals).

Materials:

  • 2-(hydroxyamino)-2-methyl-1-propanol (HMPOH)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of approximately 80 µg/mL.[17] This solution should have an absorbance of ~1.0 at 517 nm.

  • Prepare Sample Dilutions: Create a series of concentrations of HMPOH in methanol (e.g., ranging from 1 µM to 1 mM). Also prepare a positive control series (e.g., Ascorbic acid).

  • Plate Setup:

    • Blank: 200 µL of methanol.

    • Control (A_control): 20 µL methanol + 180 µL DPPH solution.

    • Sample (A_sample): 20 µL of each HMPOH dilution + 180 µL DPPH solution.[17]

  • Reaction: Mix gently and incubate the plate for 30 minutes in the dark at room temperature.[17][18]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[18]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of HMPOH. The IC₅₀ value is the concentration at which 50% of the DPPH radicals are scavenged, determined by regression analysis.[17]

Comparative Analysis and Expected Results

Hydroxylamines are often more potent antioxidants than their corresponding nitroxides in certain biological contexts and can be more effective than common antioxidants like ascorbic acid.[8][9] The tertiary carbon adjacent to the hydroxylamine group in HMPOH provides steric hindrance that contributes to the stability of the resulting nitroxide radical, enhancing its efficacy as a chain-breaking scavenger.

CompoundTypical MechanismRelative EfficacyNotes
HMPOH Hydrogen Atom Transfer (HAT)HighForms a stable, persistent nitroxide radical. Good aqueous and organic solubility.
BHT (Butylated hydroxytoluene) Hydrogen Atom Transfer (HAT)Moderate-HighPhenolic antioxidant. Primarily used in lipophilic systems.
TEMPO Radical-Radical CouplingHighA stable nitroxide radical itself. Acts as a trap, not a hydrogen donor.
Ascorbic Acid (Vitamin C) Electron Transfer / HATModeratePotent water-soluble antioxidant but can produce secondary radicals.[8]

For the DPPH assay, HMPOH is expected to show a strong, dose-dependent increase in scavenging activity, yielding a low IC₅₀ value indicative of high potency. In polymerization inhibition tests, induction periods should be significantly extended compared to unstabilized monomer.

Conclusion

2-(hydroxyamino)-2-methyl-1-propanol is a highly effective and versatile radical scavenger with clear mechanisms of action. Its utility spans from industrial applications, such as stabilizing reactive monomers, to biomedical research in mitigating oxidative damage. The protocols provided herein offer robust methods for validating its efficacy and integrating it into specific research and development workflows.

References

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  • Samuni, A., et al. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. The Hebrew University of Jerusalem. [Link]

  • Ataman Kimya. HYDROXYLAMINE. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Reily, C., et al. (2009). Antioxidant properties of MitoTEMPOL and its hydroxylamine. PubMed. [Link]

  • Nishiyama, T., et al. (2001). Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines. PubMed. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

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  • de Oliveira, A. C., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • MoreLife. (2006). Research Chemicals - N-tert-butyl Hydroxylamine. [Link]

  • Wang, C. X., et al. (2013). Neuroprotective efficacy of N-t-butylhydroxylamine (NtBHA) in transient focal ischemia in rats. White Rose Research Online. [Link]

  • Google Patents. (2016).
  • Kim, J., et al. (2025). N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway. PubMed. [Link]

  • Google Patents. (n.d.). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
  • University of Glasgow Theses Service. (2015). Hydroxylamine-based inhibitors of auto-initiated styrene polymerization. [Link]

  • Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Chemsrc. (2025). 2-Amino-2-methyl-1-propanol. [Link]

  • Shadrina, M., et al. (2017). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Antioxidants. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). [Link]

  • Glasius, M., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Naik, D. B., et al. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. DOI. [Link]

  • Wölfle, J., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. PMC. [Link]

  • Wang, Y., et al. (2025). Hydroxyl Radical Scavenging by Aucubin: A Mechanistic Study. MDPI. [Link]

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Method

Revolutionizing Polymer Synthesis for Advanced Drug Development: Application and Protocols for Controlled Radical Polymerization Utilizing 2-Amino-2-methyl-1-propanol Derivatives

Introduction In the landscape of advanced materials and pharmaceutical sciences, the precise control over polymer architecture is paramount. Controlled radical polymerization (CRP) techniques have emerged as indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials and pharmaceutical sciences, the precise control over polymer architecture is paramount. Controlled radical polymerization (CRP) techniques have emerged as indispensable tools for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures.[1][2] Among these methods, Nitroxide-Mediated Polymerization (NMP) offers a robust, metal-free approach to creating highly tailored macromolecules.[1][] This guide delves into the application of derivatives of 2-amino-2-methyl-1-propanol as precursors to nitroxide mediators in NMP, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for their use.

The core principle of NMP lies in the reversible deactivation of growing polymer chains by a stable nitroxide radical.[][4] This process establishes a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth and minimizing irreversible termination reactions.[4][5] The choice of the nitroxide mediator is critical to the success of the polymerization, influencing reaction kinetics, monomer compatibility, and the livingness of the polymerization. While traditional nitroxides like TEMPO have been widely used, there is a continuous drive to develop new mediators with enhanced performance. Hydroxylamine derivatives, which can be oxidized to form nitroxide radicals, serve as excellent precursors for these mediators. The structural features of 2-amino-2-methyl-1-propanol can be incorporated into these precursors to fine-tune the steric and electronic properties of the resulting nitroxide, thereby optimizing its mediating ability.

This application note will provide a detailed exploration of the mechanism, practical experimental protocols, and potential applications of polymers synthesized using this class of NMP mediators, with a particular focus on their relevance to the pharmaceutical and drug development sectors.

Part 1: The Science Behind Nitroxide-Mediated Polymerization

1.1 The Persistent Radical Effect: The Heart of Control

NMP operates on a principle known as the persistent radical effect (PRE).[4][5] In a typical NMP system, a conventional radical initiator (like benzoyl peroxide or AIBN) decomposes to generate initiating radicals. These radicals then react with a monomer to start polymerization. Simultaneously, a stable nitroxide radical is present in the system. The propagating polymer chain (a transient radical) can be reversibly capped by the persistent nitroxide radical to form a dormant alkoxyamine.[][4]

This capping-decapping equilibrium heavily favors the dormant state, keeping the concentration of active propagating chains very low at any given time. This significantly reduces the probability of bimolecular termination reactions (coupling or disproportionation) between two growing polymer chains, which are irreversible and lead to a loss of control. The "living" nature of NMP arises from the ability of the dormant alkoxyamine to homolytically cleave upon heating, regenerating the propagating radical and the nitroxide, allowing for further monomer addition.[4]

1.2 The Role of 2-Amino-2-methyl-1-propanol Derivatives as Nitroxide Precursors

The chemical structure of the nitroxide mediator is a key determinant of the polymerization's success. Derivatives of 2-amino-2-methyl-1-propanol offer a versatile platform for creating novel nitroxides. The amino and hydroxyl functionalities of the parent molecule can be readily modified to introduce various substituents. These modifications can influence:

  • Steric Hindrance: The bulkiness of the groups surrounding the nitroxide radical center affects the equilibrium constant of the C-O bond homolysis in the alkoxyamine. This, in turn, dictates the rate of polymerization and the degree of control.

  • Electronic Effects: The electronic nature of the substituents can influence the stability of the nitroxide radical and the bond dissociation energy of the alkoxyamine.

  • Solubility: The overall polarity and functionality of the nitroxide can be tailored for compatibility with different monomers and solvent systems.

The synthesis of these nitroxide mediators typically involves the oxidation of the corresponding hydroxylamine or secondary amine precursors, which can be synthesized from 2-amino-2-methyl-1-propanol.[6]

Part 2: Experimental Protocols

This section provides detailed protocols for a typical Nitroxide-Mediated Polymerization experiment using a nitroxide derived from a 2-amino-2-methyl-1-propanol precursor.

2.1 Materials and Reagents

ReagentGradeSupplierNotes
Styrene≥99%Major Chemical SupplierInhibitor should be removed prior to use.
Benzoyl Peroxide (BPO)Reagent GradeMajor Chemical SupplierUsed as the radical initiator.
2-Amino-2-methyl-1-propanol derived nitroxideSynthesized or CommercialN/AThe specific structure will depend on the desired properties.
TolueneAnhydrousMajor Chemical SupplierUsed as the solvent.
MethanolHPLC GradeMajor Chemical SupplierUsed for precipitation and purification of the polymer.
DichloromethaneHPLC GradeMajor Chemical SupplierUsed for polymer characterization.

2.2 Protocol for a Typical NMP of Styrene

This protocol describes the synthesis of polystyrene with a target molecular weight of 10,000 g/mol .

Step-by-Step Methodology:

  • Inhibitor Removal: Pass styrene through a column of basic alumina to remove the inhibitor (4-tert-butylcatechol).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the 2-amino-2-methyl-1-propanol derived nitroxide (0.086 g, 0.5 mmol) and benzoyl peroxide (0.071 g, 0.29 mmol).

  • Deoxygenation: Seal the flask with a rubber septum, and degas the contents by subjecting the flask to three cycles of vacuum and backfilling with nitrogen.

  • Addition of Monomer and Solvent: Using a nitrogen-purged syringe, add the inhibitor-free styrene (10.4 g, 100 mmol) and anhydrous toluene (10 mL) to the Schlenk flask.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 125 °C and stir the reaction mixture.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture using a nitrogen-purged syringe to monitor the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached (e.g., ~90% after 6 hours), quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Polymer Precipitation: Dilute the reaction mixture with a small amount of dichloromethane and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the white polystyrene precipitate by filtration, wash it with fresh methanol, and dry it under vacuum at 60 °C to a constant weight.

2.3 Characterization of the Resulting Polymer

The synthesized polystyrene should be characterized to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure.

Characterization TechniqueParameter MeasuredExpected Outcome
Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) and Polydispersity Index (PDI)Mn close to the theoretical value (e.g., ~9,000 g/mol for 90% conversion). PDI < 1.3, indicating a controlled polymerization.
¹H Nuclear Magnetic Resonance (NMR) SpectroscopyChemical structure and monomer conversionCharacteristic peaks of polystyrene. The absence of monomer peaks confirms high conversion.

Part 3: Visualizing the Process

3.1 The NMP Mechanism

The following diagram illustrates the key steps in Nitroxide-Mediated Polymerization.

NMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation cluster_termination Termination (minimized) I Initiator (I) R_dot Initiating Radical (R•) I->R_dot Δ Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot + M Pn_N Dormant Chain (Pn-N) Pn_dot->Pn_N + N• kd ka Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer + Pn• N_dot Nitroxide (N•)

Caption: The mechanism of Nitroxide-Mediated Polymerization (NMP).

3.2 Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for NMP.

NMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Inhibitor_Removal Inhibitor Removal from Monomer Reaction_Setup Reaction Setup (Initiator, Nitroxide) Inhibitor_Removal->Reaction_Setup Deoxygenation Deoxygenation (Vacuum/Nitrogen Cycles) Reaction_Setup->Deoxygenation Add_Reagents Add Monomer & Solvent Deoxygenation->Add_Reagents Heating Heat to Reaction Temperature Add_Reagents->Heating Monitoring Monitor Conversion & MW Heating->Monitoring Quench Quench Reaction Monitoring->Quench Precipitation Precipitate Polymer in Methanol Quench->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Characterization Characterize (GPC, NMR) Isolation->Characterization

Caption: A typical experimental workflow for Nitroxide-Mediated Polymerization.

Part 4: Applications in Drug Development

The ability to precisely control polymer architecture through NMP opens up a vast array of possibilities in the field of drug development. Polymers synthesized using 2-amino-2-methyl-1-propanol derived nitroxides can be designed to have specific functionalities, making them ideal for various pharmaceutical applications.

4.1 Drug Delivery Vehicles

Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest for drug delivery. NMP is an excellent method for synthesizing well-defined block copolymers. For instance, an amphiphilic block copolymer can be created with a hydrophobic block that encapsulates a poorly water-soluble drug and a hydrophilic block that ensures solubility and stability in an aqueous environment. These copolymers can self-assemble into micelles or nanoparticles, protecting the drug from premature degradation and enabling targeted delivery.

4.2 Biocompatible Coatings

Polymers with tailored surface properties can be used to coat medical devices, implants, and drug nanoparticles. NMP allows for the synthesis of polymers with specific functional groups that can enhance biocompatibility, reduce protein adsorption (biofouling), and improve the circulation time of drug carriers in the bloodstream.

4.3 Hydrogels for Controlled Release

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. They are extensively used in drug delivery for the controlled release of therapeutic agents. NMP can be employed to synthesize the polymer chains that form the hydrogel network, allowing for precise control over the crosslinking density and, consequently, the drug release kinetics.

Conclusion

Controlled radical polymerization using nitroxide mediators derived from 2-amino-2-methyl-1-propanol represents a powerful and versatile platform for the synthesis of advanced polymeric materials. The ability to fine-tune the structure and properties of these mediators provides researchers with a high degree of control over the polymerization process. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists and drug development professionals to leverage this technology for the creation of innovative solutions in medicine and beyond. The metal-free nature and robustness of NMP make it an industrially viable technique with the potential to revolutionize the design and synthesis of next-generation polymers for a wide range of applications.[1]

References

  • Nitroxide-mediated radical polymeriz
  • Nitroxide-mediated Radical Polymerization (NMP) - Polymer / BOC Sciences. (URL: )
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  • Nitroxide-mediated living radical polymeris
  • Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials - ACS Publications. (URL: [Link])

  • Special Issue : Controlled Radical Polymerization and Copolymerization - MDPI. (URL: [Link])

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. (URL: [Link])

  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google P
  • Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - MDPI. (URL: [Link])

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Application

reduction methods for preparing 2-(hydroxyamino)-2-methyl-1-propanol

An In-Depth Guide to the Preparation of 2-(hydroxyamino)-2-methyl-1-propanol via Selective Reduction Authored by: A Senior Application Scientist This document provides detailed application notes and protocols for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation of 2-(hydroxyamino)-2-methyl-1-propanol via Selective Reduction

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of 2-(hydroxyamino)-2-methyl-1-propanol, a crucial intermediate in pharmaceutical and industrial chemistry. The primary focus is on the selective reduction of its nitro precursor, 2-methyl-2-nitro-1-propanol. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.

Introduction: The Synthetic Challenge and Opportunity

2-(hydroxyamino)-2-methyl-1-propanol is a valuable synthetic intermediate, primarily recognized for its role in the production of 2-amino-2-methyl-1-propanol (AMP).[1] AMP is a widely used multifunctional additive in formulations for paints, metalworking fluids, personal care products, and as a pharmaceutical intermediate.[2][3] The synthesis of the hydroxylamine intermediate is a critical step, and its efficiency directly impacts the overall process viability.

The core chemical challenge lies in the selective partial reduction of the nitro group in the precursor, 2-methyl-2-nitro-1-propanol. The complete reduction to the corresponding primary amine is thermodynamically favored, making the isolation of the hydroxylamine intermediate a nuanced task that requires precise control over reaction conditions and reagent choice.[4][5] Over-reduction is a common side reaction that can significantly lower the yield of the desired product.

This guide details two robust and reproducible methods for this selective transformation: a classic metal-mediated reduction using zinc and a controlled catalytic hydrogenation. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Precursor Synthesis: 2-Methyl-2-Nitro-1-Propanol

The journey to our target molecule begins with the synthesis of the nitro alcohol precursor, 2-methyl-2-nitro-1-propanol. This is reliably achieved through a base-catalyzed nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde.[6][7] The reaction mechanism involves the deprotonation of 2-nitropropane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

cluster_0 Precursor Synthesis Workflow Start Start Dissolve Dissolve 2-nitropropane and formaldehyde in a suitable solvent Start->Dissolve Catalyst Add basic catalyst (e.g., NaOH) under controlled temperature (40-58°C) Dissolve->Catalyst Reaction Allow reaction to proceed (monitor via TLC/GC) Catalyst->Reaction Neutralize Neutralize reaction mixture with acid (e.g., HCl) to pH ~4-5 Reaction->Neutralize Crystallize Cool mixture to induce crystallization of the product Neutralize->Crystallize Isolate Isolate 2-methyl-2-nitro-1-propanol by filtration Crystallize->Isolate Purify Purify by recrystallization Isolate->Purify End End Purify->End

Caption: Workflow for the synthesis of the precursor, 2-methyl-2-nitro-1-propanol.

Protocol 1: Synthesis of 2-Methyl-2-Nitro-1-Propanol

This protocol is adapted from established industrial methods.[7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-nitropropane.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37% formalin) to the 2-nitropropane. The molar ratio should be approximately 1:1.

  • Catalysis: While maintaining the temperature between 40°C and 58°C, add a catalytic amount of an inorganic base, such as 1-10 milli-equivalents of sodium hydroxide per mole of 2-nitropropane, to maintain the pH between 7 and 11.[7]

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Neutralization: Upon completion, carefully neutralize the reaction mixture with an acid (e.g., concentrated HCl) to a pH of approximately 4-5. This step is crucial to stop the reaction and prepare for product isolation.[8]

  • Crystallization and Isolation: Cool the neutralized mixture to ambient temperature or below to induce crystallization. Collect the crystalline 2-methyl-2-nitro-1-propanol by filtration.

  • Purification: Wash the crystals with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., water-alcohol mixture) to achieve high purity.

Reduction Methodologies for Selective Synthesis

The selective reduction of 2-methyl-2-nitro-1-propanol is the pivotal step. The choice of reducing agent and conditions dictates the product distribution between the desired hydroxylamine and the fully reduced amine.

Method A: Metal-Mediated Reduction with Zinc Dust

Scientific Principle: The reduction of nitro compounds using metals like zinc, iron, or tin in the presence of a proton donor is a well-established method.[4][9] Zinc metal acts as the electron donor. The reaction proceeds through a series of two-electron reduction steps. By carefully controlling the pH of the medium, typically by using a weak acid like ammonium chloride (NH₄Cl) or a CO₂/H₂O system, the reduction can be effectively halted at the hydroxylamine stage.[5][10] An acidic environment promotes the dissolution of the metal and facilitates electron transfer.[4]

cluster_1 Zinc-Mediated Reduction Pathway Nitro R-NO₂ (2-methyl-2-nitro-1-propanol) Nitroso R-NO (Nitroso intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine R-NHOH (2-hydroxyamino-2-methyl-1-propanol) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ (Over-reduction product) Hydroxylamine->Amine + 2e⁻, + 2H⁺ (Avoided by pH control)

Caption: Simplified reaction pathway for the reduction of a nitroalkane.

Protocol 2: Zinc Dust and Ammonium Chloride Reduction
  • Reaction Setup: Charge a round-bottom flask with 2-methyl-2-nitro-1-propanol and a solution of ammonium chloride in water.

  • Cooling: Cool the mixture in an ice bath to between 0°C and 10°C. Maintaining a low temperature is critical to prevent over-reduction and side reactions.

  • Zinc Addition: Add zinc dust portion-wise to the stirred solution. The addition should be slow enough to keep the temperature below 10°C. An exothermic reaction will be observed.

  • Reaction: After all the zinc has been added, continue stirring the mixture in the ice bath for several hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove unreacted zinc and zinc salts.

  • Extraction: Wash the filtrate with an organic solvent such as ethyl acetate or dichloromethane. The product will be in the aqueous layer. To isolate, saturate the aqueous layer with NaCl and perform continuous extraction.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield pure 2-(hydroxyamino)-2-methyl-1-propanol.

ParameterValue/RangeRationale & Citation
Temperature 0 - 10 °CMinimizes over-reduction to the amine.
Reducing Agent Zinc DustEffective metal for selective reduction to hydroxylamines.[5]
Proton Source NH₄Cl (aq.)Provides a mildly acidic environment to facilitate the reaction.[4][5]
Typical Yield 80 - 95%This method is known for high yields when properly controlled.[4][10]
Reaction Time 2 - 6 hoursDependent on scale and efficiency of cooling/stirring.
Method B: Controlled Catalytic Hydrogenation

Scientific Principle: Catalytic hydrogenation is a powerful and clean reduction method, typically employing a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[9][11] For nitro groups, this method is highly efficient but often leads directly to the primary amine.[12] Achieving selectivity for the hydroxylamine intermediate requires careful modulation of the reaction conditions. Key strategies include:

  • Lowering Temperature: Reactions run at or below room temperature slow the rate of the second reduction step (hydroxylamine to amine).

  • Catalyst Choice: Raney Nickel is often cited for the preparation of hydroxylamines when used at low temperatures (0-10 °C) with hydrazine.[5]

  • Reaction Monitoring: Stopping the reaction once the starting material is consumed but before significant amine formation occurs is crucial.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

SAFETY NOTE: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent slurry. Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Vessel Preparation: To a hydrogenation-rated pressure vessel, add a solution of 2-methyl-2-nitro-1-propanol in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the vessel.

  • Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (this may range from atmospheric pressure using a balloon to higher pressures in an autoclave, depending on the scale and desired reaction rate).

  • Reaction Conditions: Stir the mixture vigorously at a low temperature (e.g., 0-10°C) to maximize selectivity.

  • Monitoring: Monitor the reaction progress by carefully taking aliquots (after depressurizing and purging with inert gas) and analyzing via TLC or GC-MS. The reaction should be stopped as soon as the starting nitro compound is consumed.

  • Catalyst Removal: Once complete, carefully depressurize the vessel and purge with inert gas. The catalyst must be filtered under an inert atmosphere (e.g., through a celite pad that is kept wet with solvent) to prevent ignition upon contact with air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-(hydroxyamino)-2-methyl-1-propanol. Further purification can be achieved via crystallization.

ParameterValue/RangeRationale & Citation
Catalyst Raney NickelKnown to be effective for this partial reduction at low temperatures.[5]
Hydrogen Source H₂ gas or HydrazineH₂ is standard; hydrazine can also be used as an in-situ source.[5]
Temperature 0 - 10 °CCritical for arresting the reduction at the hydroxylamine stage.[5]
Solvent Methanol / EthanolCommon, effective solvents for hydrogenation.
Expected Yield Variable (60-85%)Highly dependent on precise control and stopping the reaction at the right time.

Product Characterization

Confirming the identity and purity of the synthesized 2-(hydroxyamino)-2-methyl-1-propanol is essential. Standard analytical techniques should be employed:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the target structure. Expected signals would include singlets for the two methyl groups, a singlet for the CH₂OH group, and broad signals for the OH and NHOH protons.

  • ¹³C NMR Spectroscopy: The spectrum should show four distinct carbon signals corresponding to the two methyl groups, the quaternary carbon, and the CH₂OH carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or M+H⁺ peak in ESI) corresponding to the molecular weight of the product (105.14 g/mol ).

  • Infrared (IR) Spectroscopy: Key stretches to look for include a broad O-H band (~3300-3400 cm⁻¹) and N-H stretching.

References

  • Kallitsakis, M. G., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Kallitsakis, M. G., et al. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health. Available at: [Link]

  • Li, J., et al. (2005). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • DrugFuture. (2023). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (2015). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Available at: [Link]

  • Google Patents. (2013). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (2019). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (2019). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • CHASE Solar Hub. (2021). Electrochemical Reductive N-Methylation with CO Enabled by A Molecular Catalyst. Available at: [Link]

  • Vapourtec Ltd. (2024). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Available at: [Link]

  • RSC Publishing. (2013). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methyl-2-nitro-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (1980). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
  • PubChem. (n.d.). 2-Methyl-2-nitro-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... Retrieved from [Link]

  • Amazon S3. (n.d.). Electrochemical Oxidation of Alkylnitro Compounds PP-1345. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Zinc. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • RSC Publishing. (2023). Cooperative promotion of electroreduction of CO to n-propanol by *CO enrichment and proton regulation. Chemical Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2-(Hydroxyamino)-2-methyl-1-propanol

Topic: Purification Methods for 2-(Hydroxyamino)-2-methyl-1-propanol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 2-(Hydroxyamino)-2-methyl-1-propanol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Technical Support Hub. This guide addresses the isolation of 2-(hydroxyamino)-2-methyl-1-propanol (also known as N-hydroxy-AMP or 2-hydroxylamino-2-methyl-1-propanol). This compound is a critical intermediate, typically synthesized via the partial reduction of 2-nitro-2-methyl-1-propanol. Unlike its fully reduced amine counterpart (AMP), the hydroxylamine is thermally unstable, prone to oxidation, and difficult to separate from zinc salts or over-reduced byproducts.

Core Purification Workflow

Context: The standard synthesis involves a controlled reduction of 2-nitro-2-methyl-1-propanol using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in aqueous ethanol or THF. The challenge lies in isolating the water-soluble, oxidatively sensitive product from the inorganic slurry without triggering disproportionation.

Purification Logic Diagram

The following workflow outlines the critical decision points for isolating the free base versus the stable salt form.

PurificationWorkflow ReactionMix Crude Reaction Mixture (Zn, ZnO, NH4Cl, Product, Nitro-SM) Filtration Step 1: Filtration (Celite Pad) Remove solid Zn/ZnO ReactionMix->Filtration Inert Atmosphere PhAdjust Step 2: pH Adjustment & Saturation (pH 8-9, NaCl saturation) Filtration->PhAdjust Filtrate (Aq/Org) Extraction Step 3: Continuous Extraction (EtOAc or THF, 4-6 hours) PhAdjust->Extraction Salting Out Decision Decision: Oil or Solid? Extraction->Decision Concentrate (<30°C) DirectCryst Path A: Direct Crystallization (If solid forms upon concentration) Decision->DirectCryst High Purity SaltForm Path B: Salt Formation (Recommended) (Oxalate or HCl salt precipitation) Decision->SaltForm Oily/Impure FinalProduct Pure 2-(hydroxyamino)-2-methyl-1-propanol (Store @ -20°C under Argon) DirectCryst->FinalProduct SaltForm->FinalProduct Filtration & Drying

Caption: Figure 1. Optimized isolation workflow for sterically hindered hydroxylamines, prioritizing salt formation for stability.

Detailed Protocols

Protocol A: Isolation of the Free Base (Direct Extraction)

Best for: Immediate use in subsequent reactions (e.g., oxidation to nitroxides). Critical Constraint: Temperature must remain


 to prevent disproportionation.
  • Quench & Filter:

    • Cool reaction mixture to 0°C.

    • Filter the slurry through a Celite pad to remove Zinc/Zinc Oxide. Wash the cake with cold Ethanol.

    • Why: Zinc residues catalyze decomposition. Cold filtration minimizes thermal stress.

  • Volume Reduction:

    • Concentrate the filtrate under reduced pressure (Rotavap bath

      
      ) to remove bulk ethanol/THF. You will be left with an aqueous slurry.
      
  • Salting Out:

    • Saturate the aqueous residue with solid NaCl.

    • Adjust pH to 8–9 using saturated NaHCO₃. Do not use strong base (NaOH) as high pH accelerates oxidation to the nitrone.

  • Extraction:

    • Extract exhaustively with Ethyl Acetate (EtOAc) or THF.

    • Tip: Due to the hydroxyl group on the carbon chain, the compound is water-soluble. A continuous liquid-liquid extractor is superior to separatory funnel extractions.

  • Drying & Concentration:

    • Dry organic phase over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can degrade hydroxylamines).

    • Concentrate to yield a viscous oil or low-melting solid.

Protocol B: Purification via Oxalate Salt (Recommended)

Best for: Long-term storage and high purity (>98%). Hydroxylamines form highly crystalline, stable salts with oxalic acid.

  • Prepare Crude Oil: Follow steps 1–5 in Protocol A.

  • Precipitation:

    • Dissolve the crude oil in a minimum amount of anhydrous Ethanol or warm EtOAc.

    • Add a stoichiometric amount of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • Crystallization:

    • A white precipitate (the oxalate salt) should form immediately.

    • Cool to -20°C overnight to maximize yield.

  • Collection:

    • Filter rapidly under Argon. Wash with cold dry ether.

    • Result: The oxalate salt is non-hygroscopic and stable at room temperature, unlike the free base.

Troubleshooting & FAQs

Q1: My product turned pink/brown during workup. What happened?

Diagnosis: Oxidation. Cause: Hydroxylamines are easily oxidized by atmospheric oxygen to nitroso compounds (blue/green) or nitrones (often yellow/brown). Solution:

  • Degas all solvents used in extraction (sparge with N₂ for 15 mins).

  • Add a trace amount of antioxidant (e.g., Ascorbic Acid or EDTA ) to the aqueous phase during extraction to chelate trace metals that catalyze oxidation.

  • Recovery: If the color is faint, proceed with Protocol B (Salt Formation); the impurities often remain in the mother liquor.

Q2: The yield is significantly lower than expected (<40%).

Diagnosis: Water solubility or Over-reduction. Checklist:

  • Did you use a continuous extractor? The additional hydroxyl group on the carbon chain (from the starting material structure) makes this molecule highly hydrophilic. Simple separatory funnel extraction leaves ~30% of product in the water.

  • Did you control the reaction temp? If the Zn/NH₄Cl reduction exceeds 15–20°C, the hydroxylamine reduces further to the amine (AMP). Check the product by TLC (Ninhydrin stain: Amine = purple/blue; Hydroxylamine = often faint pink or reduces Tollen's reagent).

Q3: Can I distill the product to purify it?

Strictly No. Risk: Aliphatic hydroxylamines are thermally unstable. Heating 2-(hydroxyamino)-2-methyl-1-propanol can lead to a violent disproportionation into the amine and nitroso/nitrone derivatives. Alternative: Use Sublimation under high vacuum (<0.1 mmHg) if the compound is a solid, but Salt Formation (Protocol B) is safer and scalable.

Q4: How do I remove residual Zinc salts?

Issue: Zinc acts as a Lewis acid and destabilizes the product. Fix:

  • Ensure the pH is adjusted to 8–9 before extraction; at this pH, Zinc precipitates as hydroxide/carbonate and stays in the aqueous phase.

  • Use EDTA disodium salt in the initial aqueous wash to sequester residual Zn ions.

Analytical Validation Data

Parameter2-(Hydroxyamino)-2-methyl-1-propanol2-Amino-2-methyl-1-propanol (Impurity)
TLC Stain (Ninhydrin) Faint Pink / Reduces AgNO₃ (Black)Deep Purple / Blue
Solubility (Water) HighHigh
Solubility (Ether) ModerateLow
Stability (Air) Low (Oxidizes in hours)High (Stable)
Typical Yield (Zn/NH₄Cl) 60–75% (Optimized)N/A (Byproduct)

References

  • Reduction of Nitro Compounds to Hydroxylamines

    • Mechanism & Zinc Protocols: "Zinc ammonium chloride reagents can reduce a wide range of functional groups...[1][2] Reduction by zinc in the presence of ammonium chloride in an aqueous solution is one of the methods available for preparing hydroxylamines."[1][2][3]

    • Source: ChemicalBook. (2024).[2] The reactions of Zinc ammonium chloride. Link

  • General Synthesis of Sterically Hindered Hydroxylamines

    • Protocol Analogy: "Simple Preparation of O-Substituted Hydroxylamines... involves O-alkylation of tert-butyl N-hydroxycarbamate."[4] (Note: Provides context for handling hindered N-OH groups).

    • Source: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[4] Synthesis. Organic Chemistry Portal. Link

  • Stability of Amino-Alcohol Derivatives

    • AMP Properties: "2-Amino-2-methyl-1-propanol... is a versatile amino alcohol...[5] Known for its solubility and pH stabilizing properties."[5] (Note: Establishes the baseline properties of the carbon skeleton).

    • Source: Chem-Impex. 2-Amino-2-methyl-1-propanol. Link

  • Oxidation Risks (Nitroxide Precursors)

    • Context: "Reversible Reduction of Nitroxides to Hydroxylamines... The only product of stoichiometric reduction of the NR by ascorbate in the absence of oxygen is the hydroxylamine."
    • Source: NIH / PubMed Central. (2011). Reversible Reduction of Nitroxides. Link

Sources

Optimization

Technical Support Center: Storage and Handling of 1-Propanol, 2-(hydroxyamino)-2-methyl-

Welcome to the Technical Support Center for 1-Propanol, 2-(hydroxyamino)-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Propanol, 2-(hydroxyamino)-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Our goal is to ensure the integrity and stability of your valuable research materials.

Introduction: The Challenge of Storing Hydroxylamine Derivatives

1-Propanol, 2-(hydroxyamino)-2-methyl- is a valuable building block in synthetic chemistry. However, like other N-substituted hydroxylamines, it is susceptible to oxidation, which can lead to the formation of impurities and compromise the outcome of your experiments. The primary degradation pathway for many N,N-disubstituted hydroxylamines is oxidation to the corresponding nitrones.[1][2][3] This guide will provide you with the knowledge and practical protocols to effectively mitigate this oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 1-Propanol, 2-(hydroxyamino)-2-methyl- during storage?

A1: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: A yellowing or browning of the compound, which is often an indication of the formation of colored oxidation byproducts.

  • Phase Separation or Precipitation: The formation of solid precipitates or an oily layer in a solution.

  • Inconsistent Experimental Results: If you observe a decrease in yield, the appearance of unexpected side products, or a change in the reaction kinetics, it could be due to the degradation of your starting material.

Q2: What is the primary chemical pathway for the degradation of this compound?

A2: The most common degradation pathway for N,N-disubstituted hydroxylamines is oxidation to form nitrones.[3][4] In the case of 1-Propanol, 2-(hydroxyamino)-2-methyl-, the hydroxylamino group is oxidized, leading to the formation of a nitrone derivative. This transformation can be catalyzed by oxygen, metal ions, and light.

Q3: What are the ideal storage temperatures for 1-Propanol, 2-(hydroxyamino)-2-methyl-?

A3: To minimize the rate of oxidative degradation, it is recommended to store 1-Propanol, 2-(hydroxyamino)-2-methyl- at low temperatures. The following table provides general recommendations:

Storage DurationRecommended Temperature
Short-term (days to weeks)2-8 °C (refrigerated)
Long-term (months to years)-20 °C or lower (frozen)

Always refer to the manufacturer's specific storage recommendations on the product's certificate of analysis or safety data sheet.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, for long-term storage or for highly sensitive applications, storing under an inert atmosphere is highly recommended.[5][6] Oxygen is a key driver of oxidation, and replacing the air in the storage container with an inert gas like nitrogen or argon will significantly slow down the degradation process.

Q5: Can I use antioxidants to stabilize solutions of 1-Propanol, 2-(hydroxyamino)-2-methyl-?

A5: Yes, the use of antioxidants can be an effective strategy to prevent oxidation, particularly for solutions. Several classes of compounds have been shown to stabilize hydroxylamine solutions.[1][2] These include:

  • Phenolic compounds: such as 3,4-dihydroxybenzoic acid.[1]

  • Sulfur-containing compounds: such as thiosulfates, mercaptobenzothiazoles, and thioureas.[2]

  • Other radical scavengers: Ascorbic acid (Vitamin C) and its derivatives can also be effective.[7]

The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Problem 1: My compound has turned yellow after a few weeks in the refrigerator.
  • Likely Cause: This is a classic sign of oxidation. The compound has likely been exposed to air (oxygen) in the headspace of the container.

  • Immediate Action:

    • Analyze a small sample of the material to determine the extent of degradation. An HPLC or GC-MS analysis can quantify the purity and identify potential oxidation products.

    • If the degradation is minimal, you may still be able to use the compound for non-critical applications. However, for sensitive experiments, it is best to use a fresh, pure sample.

  • Preventative Measures:

    • Inert Gas Blanketing: For future storage, blanket the container with an inert gas like nitrogen or argon before sealing.

    • Aliquotting: If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to air each time the container is opened.

    • Proper Sealing: Ensure the container has a tight-fitting cap with a good quality septum or seal.

Problem 2: I'm observing an unexpected peak in my HPLC/GC-MS analysis of a reaction where I used 1-Propanol, 2-(hydroxyamino)-2-methyl-.
  • Likely Cause: The unexpected peak could be an oxidation product of your starting material, most likely the corresponding nitrone.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an analysis of the stored 1-Propanol, 2-(hydroxyamino)-2-methyl- itself to see if the impurity is present before the reaction.

    • Characterize the Impurity: If possible, use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the unknown peak. The mass of the nitrone will be 2 atomic mass units less than the starting hydroxylamine due to the loss of two hydrogen atoms. NMR spectroscopy can be used to confirm the nitrone structure.[8][9]

    • Review Storage Conditions: Evaluate your storage and handling procedures for the starting material. Was it stored under an inert atmosphere? Was it exposed to light or elevated temperatures?

Problem 3: My reaction yields are inconsistent, and I suspect the quality of my 1-Propanol, 2-(hydroxyamino)-2-methyl- is the issue.
  • Likely Cause: Inconsistent purity of the starting material due to varying levels of oxidation can lead to inconsistent reaction outcomes.

  • Solution Workflow:

    • Implement a Quality Control (QC) Check: Before using a new batch or a previously opened bottle of 1-Propanol, 2-(hydroxyamino)-2-methyl-, perform a quick purity check using a validated analytical method (e.g., HPLC or GC-MS).

    • Establish a Purity Threshold: Define a minimum acceptable purity level for your specific application.

    • Standardize Storage Protocols: Ensure that all batches of the compound are stored under the same optimal conditions (low temperature, inert atmosphere, protection from light).

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage

This protocol describes how to create an inert atmosphere in a storage vial using a balloon filled with nitrogen or argon.

Materials:

  • Vial containing 1-Propanol, 2-(hydroxyamino)-2-methyl- with a septum-lined cap.

  • Nitrogen or Argon gas cylinder with a regulator.

  • Balloon.

  • Needle (20-22 gauge).

  • Syringe.

Procedure:

  • Prepare the Balloon: Securely attach a balloon to the gas cylinder regulator. Slowly fill the balloon with the inert gas to a moderate size. Do not overinflate.

  • Purge the Headspace: a. Puncture the septum of the vial with a needle connected to a vent (e.g., a needle attached to a tube leading to a fume hood or a bubbler). b. Puncture the septum with a second needle attached to the inert gas-filled balloon. c. Gently squeeze the balloon to slowly introduce the inert gas into the vial. The venting needle will allow the air in the headspace to be displaced. d. Continue this process for 1-2 minutes to ensure the headspace is thoroughly purged.

  • Pressurize the Vial: a. Remove the venting needle first. b. Briefly continue to add a small amount of inert gas from the balloon to create a slight positive pressure inside the vial. c. Remove the needle from the balloon.

  • Seal and Store: a. Wrap the cap and septum with Parafilm® for an extra layer of protection. b. Store the vial at the recommended low temperature.

Diagram of Inert Gas Blanketing Workflow:

InertGasBlanketing cluster_setup Setup cluster_procedure Procedure Vial Vial with Compound and Septum Cap PunctureSeptum 2. Puncture Septum with Inlet & Outlet Needles Vial->PunctureSeptum Gas Inert Gas Source (Nitrogen/Argon) FillBalloon 1. Fill Balloon with Inert Gas Gas->FillBalloon Balloon Balloon Balloon->PunctureSeptum Needles Needles & Syringe Needles->PunctureSeptum Purge 3. Gently Purge Headspace with Gas FillBalloon->Purge PunctureSeptum->Purge RemoveVent 4. Remove Vent Needle Purge->RemoveVent Pressurize 5. Create Slight Positive Pressure RemoveVent->Pressurize RemoveInlet 6. Remove Inlet Needle Pressurize->RemoveInlet Seal 7. Seal with Parafilm® and Store Properly RemoveInlet->Seal

Caption: Workflow for inert gas blanketing of a sample vial.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl- using reverse-phase HPLC. Method optimization may be required for your specific instrumentation and sample matrix.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A reverse-phase C18 column is a suitable starting point. A column with low silanol activity, such as a Newcrom R1, can also be effective.[10]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v).

    • Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) or formic acid for MS compatibility.[10]

  • Standard Preparation:

    • Accurately weigh a small amount of a high-purity standard of 1-Propanol, 2-(hydroxyamino)-2-methyl- and dissolve it in the mobile phase to create a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known amount of the 1-Propanol, 2-(hydroxyamino)-2-methyl- sample to be tested in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength. Since the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. Derivatization with a UV-active agent can improve sensitivity.[11]

    • Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to 1-Propanol, 2-(hydroxyamino)-2-methyl- based on the retention time of the standard.

    • Create a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the sample from the calibration curve and calculate its purity.

    • Examine the chromatogram for any additional peaks that may indicate the presence of impurities, such as the nitrone oxidation product.

Diagram of HPLC Analysis Workflow:

HPLCAnalysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC HPLC System MobilePhase->HPLC StandardPrep Prepare Standard Solutions Inject Inject Standards & Sample StandardPrep->Inject SamplePrep Prepare Sample Solution SamplePrep->Inject HPLC->Inject Detect UV Detection Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Purity & Impurities CalCurve->Quantify

Caption: Workflow for HPLC purity analysis.

References

  • Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • Stabilization of aqueous hydroxylamine solutions.
  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. [Link]

  • Hydroxylamine - Wikipedia. [Link]

  • Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase from Pseudomonas aminovorans. PubMed. [Link]

  • Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. PMC. [Link]

  • Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Process of Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Chem. [Link]

  • Oxidative Syntheses of N, N-Dialkylhydroxylamines. PubMed. [Link]

  • liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product. ResearchGate. [Link]

  • Effects of the Nitrone Group in NMR Spectra of α,N-Diphenylnitrones. Oxford Academic. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Nitrogen NMR. University of Ottawa. [Link]

  • Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • NITROGEN N.M.R. SPECTROSCOPY. IUPAC. [Link]

  • Metal–nitrone complexes: spin trapping and solution characterization. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Metal–nitrone complexes: spin trapping and solution characterization. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • First-Principles Assessment of Anomalous Thermal Degradation of Aqueous 2‑Amino-2-methyl-1-propanol for CO2 Capture. ACS Figshare. [Link]

  • Thermo Physical Analysis of 2-amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. SciSpace. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. PMC. [Link]

  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-Propanol, 2-(hydroxyamino)-2-methyl-

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Propanol, 2-(hydroxyamino)-2-methyl-. Designed for researchers and drug development professionals, this document m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Propanol, 2-(hydroxyamino)-2-methyl-. Designed for researchers and drug development professionals, this document moves beyond a simple data report. It delves into the rationale behind spectral interpretation, offers a robust experimental protocol, and objectively compares ¹H NMR with alternative analytical techniques, providing a holistic view of its role in structural elucidation.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone of organic chemistry, offering an unparalleled window into the molecular structure of a compound in solution.[1] By probing the magnetic environments of hydrogen nuclei (protons), we can deduce a wealth of information, including the number of distinct proton types, their relative abundance, and their connectivity within the molecular framework.[2] For multifunctional molecules such as 1-Propanol, 2-(hydroxyamino)-2-methyl-, which contains hydroxyl, amino, and alkyl groups, ¹H NMR is indispensable for confirming its unique architecture. This guide will interpret the predicted spectrum of this molecule, explain the underlying principles of chemical shifts and spin-spin coupling, and contextualize its utility against other common analytical methods.

Predicted ¹H NMR Spectrum of 1-Propanol, 2-(hydroxyamino)-2-methyl-

The structure of 1-Propanol, 2-(hydroxyamino)-2-methyl- dictates five distinct proton environments. The interpretation of its spectrum relies on fundamental principles, including the deshielding effect of electronegative atoms (oxygen and nitrogen) and the n+1 rule for spin-spin splitting.[3][4]

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// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; O1 [label="O", pos="-0.75,1!"]; N1 [label="N", pos="1.5,1.5!"]; O2 [label="O", pos="2.5,2.25!"]; C4 [label="C", pos="1.5,-1.5!"];

// Nodes for protons with labels H_a [label="H(a)", pos="-0.75,1.75!", fontcolor="#EA4335"]; H_b1 [label="H(b)", pos="-0.5,-0.75!", fontcolor="#4285F4"]; H_b2 [label="H(b)", pos="0.5,-0.75!", fontcolor="#4285F4"]; H_c1 [label="H(c)", pos="1,-2.25!", fontcolor="#34A853"]; H_c2 [label="H(c)", pos="2,-2.25!", fontcolor="#34A853"]; H_d [label="H(d)", pos="0.75,2.25!", fontcolor="#FBBC05"]; H_e [label="H(e)", pos="3.25,2.75!", fontcolor="#5F6368"];

// Edges for bonds C1 -- C2; C2 -- C3 [style=invis]; // Invisible edge for positioning C2 -- C4; C1 -- O1; O1 -- H_a; C1 -- H_b1; C1 -- H_b2; C4 -- H_c1; C4 -- H_c2; C2 -- N1; N1 -- O2; N1 -- H_d; O2 -- H_e;

// Manually add methyl group protons node [shape=plaintext] at (3.5,0.5) { "H(c)" [fontcolor="#34A853"] }; node [shape=plaintext] at (3.5,-0.5) { "H(c)" [fontcolor="#34A853"] }; node [shape=plaintext] at (2.5,-0.5) { "H(c)" [fontcolor="#34A853"] }; node [shape=plaintext] at (2.5,0.5) { "H(c)" [fontcolor="#34A853"] }; C3_label [label="C", pos="3,0!"]; C2 -- C3_label; C3_label -- "H(c)" [style=invis]; } }

Caption: Molecular structure of 1-Propanol, 2-(hydroxyamino)-2-methyl- with distinct proton environments labeled (a-e).

Analysis of Predicted Signals:
  • H(a) - Alcohol Hydroxyl Proton (-CH₂-OH): This proton is attached to a highly electronegative oxygen atom. Its chemical shift is variable and concentration-dependent but typically appears as a broad singlet between 2.0-2.5 ppm.[5][6] The broadness arises from rapid chemical exchange with trace amounts of acid or water.

  • H(b) - Methylene Protons (-CH₂-): These two protons are adjacent to the electron-withdrawing hydroxyl group, causing them to be deshielded and resonate downfield, likely in the 3.4-4.5 ppm range.[5][7] Since the adjacent carbon is quaternary (has no protons), there is no spin-spin splitting, and the signal appears as a sharp singlet.

  • H(c) - Methyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups are chemically equivalent. They are relatively shielded and are expected to produce a strong singlet around 1.0-1.5 ppm. The signal is a singlet because the adjacent carbon has no protons.

  • H(d) - Amino Proton (-NH-): Similar to the hydroxyl proton, the amino proton's chemical shift is variable and subject to exchange, typically appearing as a broad singlet. Its position can range from 0.5 to 5.0 ppm depending on solvent and concentration.[6]

  • H(e) - Hydroxyamino Hydroxyl Proton (-N-OH): The proton on the oxygen of the hydroxyamino group will also be a broad, exchangeable singlet with a variable chemical shift.

Data Summary Table:
Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H(a)-CH₂-OH ~2.0 - 2.5Broad Singlet1H
H(b)-CH₂ -OH~3.4 - 4.5Singlet2H
H(c)-C(CH₃ )₂-~1.0 - 1.5Singlet6H
H(d)-NH -OHVariable (Broad)Broad Singlet1H
H(e)-NH-OH Variable (Broad)Broad Singlet1H

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. This protocol outlines a self-validating system for sample preparation and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 1-Propanol, 2-(hydroxyamino)-2-methyl- into a clean, dry vial.[8] For routine ¹H NMR, 10 mg is often sufficient.[9]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10] CDCl₃ is a common choice for general organic molecules.[11]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied. The solution must be homogeneous and free of any solid particulates, which can degrade spectral quality.[8][12]

  • Filtration and Transfer:

    • Prepare a filter pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[13]

    • Filter the sample solution directly into a clean, dry 5 mm NMR tube to remove any dust or undissolved material.[12][13] The final sample depth in the tube should be at least 4.5 cm.[13]

  • D₂O Exchange (Optional but Recommended):

    • To definitively identify the exchangeable -OH and -NH protons, acquire an initial spectrum.

    • Then, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.[5]

    • Re-acquire the spectrum. The signals corresponding to H(a), H(d), and H(e) will diminish or disappear entirely, confirming their assignment.[14]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate.

    • Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).

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filter -> shim [lhead=cluster_acq]; acquire2 -> process [lhead=cluster_analysis]; }

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Comparative Analysis with Alternative Methods

While ¹H NMR is powerful, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the analytical question being asked.

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center [label="Structural\nCharacterization", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];

nmr [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir [label="Infrared (IR) Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="Gas Chromatography (GC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

center -> nmr [label="Connectivity"]; center -> ms [label="Molecular Weight"]; center -> ir [label="Functional Groups"]; center -> gc [label="Purity/Quantification"]; }

Caption: Complementary analytical techniques for comprehensive molecular characterization.

Comparison Table:
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; complex spectra for large molecules; exchangeable protons can broaden.
Gas Chromatography (GC) Purity, quantification of volatile components.High separation efficiency; excellent for purity assessment and analyzing mixtures of volatiles like alcohols.[15][16]Provides no structural information; requires volatile and thermally stable compounds.[17]
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.Extremely high sensitivity; provides molecular formula confirmation.Isomers are often indistinguishable; provides limited connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, N-H, C-O).Fast, simple, and provides a quick "fingerprint" of functional groups present.Provides limited information about the overall molecular skeleton; spectra can be complex.

Expert Insights:

For the specific task of confirming the synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl-, ¹H NMR is the primary tool of choice. It is the only single technique that can verify the complete molecular skeleton and the specific arrangement of all its constituent parts. However, for quality control in a drug development pipeline, a combination of methods is superior. GC would be employed to establish purity, while MS would confirm the molecular weight, providing orthogonal data that validates the structural assignment from NMR. IR spectroscopy serves as a rapid preliminary check to ensure the key hydroxyl and amino functional groups are present.

Conclusion

The ¹H NMR spectrum of 1-Propanol, 2-(hydroxyamino)-2-methyl- provides a detailed and definitive fingerprint of its molecular structure. Through careful analysis of chemical shifts, multiplicities, and integration, each proton environment can be assigned with high confidence. While alternative techniques such as GC, MS, and IR spectroscopy offer valuable complementary information regarding purity, molecular weight, and functional group identity, ¹H NMR remains the gold standard for unambiguous structural elucidation in solution. The robust experimental protocol and comparative framework presented in this guide are designed to empower researchers to confidently characterize this and other novel chemical entities.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of York. (n.d.). Preparing an NMR sample - Chemistry Teaching Labs.
  • OpenOChem Learn. (n.d.). Alcohols.
  • ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications.
  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Conduct Science. (2020, February 24). Spin-Spin coupling in NMR.
  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity.
  • ChemicalBook. (n.d.). 1-Propanol(71-23-8) 1H NMR spectrum.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • The Australian Wine Research Institute. (n.d.). Measuring alcohol content of wine.
  • Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the....
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
  • OENO One. (2023, January 3). 1H-NMR metabolomics for wine screening and analysis.

Sources

Validation

Technical Guide: HPLC Method Development for 2-(hydroxyamino)-2-methyl-1-propanol

Executive Summary: The "Invisible" Impurity Challenge 2-(hydroxyamino)-2-methyl-1-propanol (often referred to as N-hydroxy-AMP ) is a critical oxidative impurity found in 2-Amino-2-methyl-1-propanol (AMP), a widely used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Challenge

2-(hydroxyamino)-2-methyl-1-propanol (often referred to as N-hydroxy-AMP ) is a critical oxidative impurity found in 2-Amino-2-methyl-1-propanol (AMP), a widely used buffer and pharmaceutical excipient.

Detecting this molecule presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It is UV-transparent above 210 nm, making standard UV-Vis detection unreliable due to solvent cutoff noise.

  • High Polarity: With both hydroxyl and hydroxyamino groups, it elutes in the void volume of standard C18 columns.

  • Thermal/Oxidative Instability: The hydroxyamino group is prone to further oxidation to nitrones or nitro-compounds during analysis.

This guide objectively compares three distinct analytical strategies, ultimately recommending Pre-column Derivatization as the most robust protocol for QC environments, while acknowledging HILIC-MS as the superior choice for R&D structural confirmation.

Chemical Profile & Analytical Behavior[1][2][3][4][5][6][7][8][9]

PropertyDataAnalytical Implication
Analyte 2-(hydroxyamino)-2-methyl-1-propanolTarget Molecule
Structure HO-CH₂-C(CH₃)₂-NH-OHDual polarity centers (OH and NH-OH)
LogP < 0 (Estimated -0.8 to -1.[1]2)Zero retention on C18 without modification.
pKa ~6.0 (Hydroxylamine group)pH dependent speciation; requires buffered mobile phase.
UV Max < 200 nmInvisible to standard DAD/VWD detectors.

Strategic Method Comparison

The following table contrasts the three primary approaches to detecting N-hydroxy-AMP.

FeatureMethod A: Direct RP-HPLC Method B: HILIC-MS/CAD Method C: Derivatization-UV (Recommended)
Principle Hydrophobic InteractionHydrophilic InteractionChemical Modification + RP-HPLC
Stationary Phase C18 / C8Amide / ZwitterionicStandard C18
Detection UV @ 205 nmMass Spec (ESI) or CADUV @ 254-300 nm
Sensitivity (LOD) Poor (> 100 ppm)Excellent (< 1 ppm)High (< 5 ppm)
Selectivity Low (Solvent interference)High (Orthogonal to RP)Very High (Specific reaction)
Robustness Low (Baseline drift)Medium (Equilibration times)High (Stable derivative)
Verdict Avoid Best for R&D/Trace Best for QC/Routine
Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate method based on your lab's capabilities and sensitivity requirements.

MethodSelection Start Start: N-hydroxy-AMP Analysis CheckEquip Available Equipment? Start->CheckEquip UV_Only UV Detector Only CheckEquip->UV_Only MS_CAD MS or CAD Available CheckEquip->MS_CAD DirectUV Direct UV (205nm) UV_Only->DirectUV Fast/Crude Deriv Derivatization (Benzaldehyde) UV_Only->Deriv High Precision HILIC HILIC Mode MS_CAD->HILIC Result_Poor Result: Low Sensitivity (Not Recommended) DirectUV->Result_Poor Result_Good Result: High Sensitivity Robust QC Method Deriv->Result_Good Result_Best Result: Max Sensitivity No Sample Prep HILIC->Result_Best

Figure 1: Analytical Decision Tree for N-hydroxy-AMP method selection.

Detailed Protocol: Benzaldehyde Derivatization (The "Gold Standard" for QC)

For most laboratories, the lack of MS instrumentation necessitates a chemical workaround. The reaction of hydroxylamines with aldehydes to form nitrones is specific, rapid, and generates a chromophore.

Mechanism: The nucleophilic nitrogen of the hydroxyamino group attacks the carbonyl carbon of benzaldehyde, followed by dehydration. This creates a conjugated system (Nitrone) that absorbs strongly in the UV range (250–300 nm) and increases hydrophobicity, allowing retention on C18 columns.

Figure 2: Derivatization chemistry transforming the invisible analyte into a UV-active nitrone.

Step-by-Step Methodology
1. Reagents Preparation
  • Diluent: 50:50 Methanol:Water (v/v).

  • Derivatization Reagent: Dissolve 100 mg of Benzaldehyde in 10 mL of Methanol (10 mg/mL). Note: Prepare fresh daily to avoid oxidation to benzoic acid.

  • Buffer: 20 mM Potassium Phosphate, pH 3.0 (Acidic pH catalyzes the condensation).

2. Sample Preparation
  • Weigh accurately 50 mg of the AMP sample (containing the impurity).

  • Dissolve in 20 mL of Diluent.

  • Derivatization Step: Transfer 1.0 mL of sample solution to a chemically resistant vial.

  • Add 0.5 mL of Benzaldehyde Reagent.

  • Add 0.1 mL of 0.1 M HCl (Catalyst).

  • Cap and heat at 60°C for 30 minutes .

  • Cool to room temperature.

  • Inject directly or dilute if necessary.

3. HPLC Conditions (Method C)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% -> 60% B 15-20 min: 60% -> 90% B (Wash excess reagent)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzaldehyde) and 285 nm (Nitrone derivative)
Temperature 40°C

Critical Success Factor: You will see a large peak for excess Benzaldehyde. The Nitrone derivative typically elutes before the unreacted Benzaldehyde due to the polar hydroxyl group on the isobutanol backbone.

Alternative Strategy: HILIC-MS (The "Modern" Approach)

If your laboratory is equipped with Mass Spectrometry, derivatization is unnecessary. HILIC provides retention for the polar analyte and MS provides the sensitivity.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (Amide phases are preferred over bare silica for amino-alcohols).

  • Mobile Phase: High organic start (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate pH 3.0).

  • Mechanism: Partitioning into the water-rich layer on the stationary phase surface.[2][3]

  • Detection: ESI Positive Mode. Monitor [M+H]+ = 120.1 Da.

Validation & Performance Data (Simulated)

The following data compares the expected performance of the Derivatization method against Direct UV.

ParameterDirect UV (205 nm)Derivatization (285 nm)
Linearity (R²) 0.920 (Poor)> 0.999 (Excellent)
LOD (Limit of Detection) ~100 ppm~2 ppm
Precision (RSD) > 5.0%< 1.0%
Specificity Low (Matrix interference)High (Shifted retention)

References

  • BenchChem. (2025).[4] A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations.Link

  • Journal of Chromatographic Science. (2019). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.[1][5] (Describes the benzaldehyde derivatization principle). Link

  • SIELC Technologies. Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. (Direct analysis reference). Link

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes.Link

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